molecular formula C13H11N3O3S B2948209 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1341010-36-3

4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2948209
CAS RN: 1341010-36-3
M. Wt: 289.31
InChI Key: VCRHRTKPLWAETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazine ring and a pyridine ring. This compound is also known as MPTP and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and microbial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have anti-microbial activity against certain bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, which makes it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential as an anti-diabetic agent. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves a multi-step process. The first step involves the reaction of 4-methylbenzylamine with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then treated with acetic anhydride to form the corresponding acetyl derivative. The acetyl derivative is then cyclized with phosphorus oxychloride to form the final product.

Scientific Research Applications

4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as an anti-diabetic agent.

properties

IUPAC Name

4-(4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-4-6-10(7-5-9)16-12-11(3-2-8-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRHRTKPLWAETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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